Cas no 138304-90-2 (1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-)

138304-90-2 structure
Nome del prodotto:1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
- 4-hydroxy-2-oxo-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
- 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-
- 4-Hydroxy-2-oxo-1-phenyl-N-(3-pyridyl)-1H-1,8-naphthyridine-3-carboxamide
- 4-Hydroxy-2-oxo-1-phenyl-N-(pyridin-3-yl)-1H-1,8-naphthyridine-3-carboxamide
- AC1MIKID
- ACMC-1C6TN
- CHEMBL14386
- CTK4C1187
- SureCN9046189
- 138304-90-2
- 4-Oxidanyl-2-oxidanylidene-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
- P8O5J3PHR9
- 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
- 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-naphthyridine-3-carboxamide
- UNII-P8O5J3PHR9
- SCHEMBL9046189
- DTXSID50160567
-
- Inchi: InChI=1S/C20H14N4O3/c25-17-15-9-5-11-22-18(15)24(14-7-2-1-3-8-14)20(27)16(17)19(26)23-13-6-4-10-21-12-13/h1-12,25H,(H,23,26)
- Chiave InChI: ATYCNZYEBOZRLM-UHFFFAOYSA-N
- Sorrisi: C1C=CC(NC(C2=C(O)C3C=CC=NC=3N(C3C=CC=CC=3)C2=O)=O)=CN=1
Proprietà calcolate
- Massa esatta: 358.10672
- Massa monoisotopica: 358.107
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 614
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 7
- Superficie polare topologica: 95.4A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.497
- Punto di ebollizione: 591.7°Cat760mmHg
- Punto di infiammabilità: 311.7°C
- Indice di rifrazione: 1.751
- PSA: 95.42
1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- Letteratura correlata
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
138304-90-2 (1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-) Prodotti correlati
- 1006459-61-5(N-(1-ethyl-1H-pyrazol-5-yl)methyl-1-methyl-1H-pyrazol-4-amine)
- 1090705-92-2(2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine)
- 1341457-03-1(2-amino-2-methyl-4-(1H-pyrazol-1-yl)pentanamide)
- 1803704-64-4(4-Amino-2-(aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine)
- 1353953-60-2(2-(3-Methoxymethyl-piperidin-1-yl)-ethanol)
- 1203256-53-4(1-{4-(4-{2-(trifluoromethyl)-1H-1,3-benzodiazol-1-ylmethyl}piperidin-1-yl)sulfonylphenyl}ethan-1-one)
- 90554-40-8(Pyridine, 3-ethyl-5-phenoxy-)
- 1212836-38-8((2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol)
- 171251-50-6(3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one)
- 213672-66-3(Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
